(+)-Isopinocampheol
CAS No.: 51152-11-5
Cat. No.: VC13595735
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 51152-11-5 |
---|---|
Molecular Formula | C10H18O |
Molecular Weight | 154.25 g/mol |
IUPAC Name | (1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol |
Standard InChI | InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7+,8-,9-/m0/s1 |
Standard InChI Key | REPVLJRCJUVQFA-KZVJFYERSA-N |
Isomeric SMILES | C[C@H]1[C@@H]2C[C@@H](C2(C)C)C[C@@H]1O |
SMILES | CC1C2CC(C2(C)C)CC1O |
Canonical SMILES | CC1C2CC(C2(C)C)CC1O |
Introduction
Molecular Structure and Stereochemical Properties
(+)-Isopinocampheol (C₁₀H₁₈O) is characterized by a bicyclo[3.1.1]heptane skeleton with a hydroxyl group at the C2 position. Its stereochemistry arises from the specific arrangement of three chiral centers (C2, C3, and C6), which confer a distinct three-dimensional structure critical for its function in asymmetric synthesis. The compound’s specific rotation, reported as +28.31° (c = 5.55, methanol), underscores its enantiomeric purity when synthesized from (-)-α-pinene precursors .
The rigid bicyclic framework imposes significant steric hindrance, making (+)-isopinocampheol an effective chiral auxiliary. X-ray crystallographic studies of related terpenoids suggest that the molecule’s bowl-shaped geometry facilitates selective interactions with planar aromatic substrates, a property exploited in enantioselective catalysis .
Table 1: Physical Properties of (+)-Isopinocampheol
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₈O | |
Melting Point | 55–56°C | |
Boiling Point | 219°C (estimated) | |
Specific Rotation ([α]D) | +28.31° (c = 5.55, CH₃OH) | |
Solubility | Soluble in THF, ethanol, ether |
Synthesis and Purification
Borane-Mediated Synthesis from α-Pinene
The most efficient route to (+)-isopinocampheol involves the hydroboration of (-)-α-pinene. In a representative procedure :
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Borane Generation: Sodium borohydride (NaBH₄) reacts with boron trifluoride diethyl etherate (BF₃·OEt₂) in tetrahydrofuran (THF) to form borane (BH₃).
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Hydroboration: (-)-α-Pinene reacts with BH₃ at 0°C to yield diisopinocampheylborane, a chiral borane complex.
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Oxidation: Treatment with sodium perborate tetrahydrate (NaBO₃·4H₂O) oxidizes the borane intermediate to (+)-isopinocampheol, achieving an 89.5% yield and 97.4% purity .
This method capitalizes on the stereoselectivity of borane addition to the pinene double bond, ensuring retention of configuration at the C2 and C3 centers.
Oxidation to Isopinocamphone
(+)-Isopinocampheol serves as a precursor to isopinocamphone, a ketone derivative. Vanadium phosphorus oxide (VPO)-catalyzed oxidation with hydrogen peroxide (H₂O₂) achieves an 88% yield . Alternatively, pyridinium dichromate (PDC) in dichloromethane selectively oxidizes the alcohol to the ketone without epimerization .
Applications in Asymmetric Synthesis
Chiral Solvating Agents
The compound’s rigid, chiral structure enables its use as a solvating agent for nuclear magnetic resonance (NMR) spectroscopy. By forming diastereomeric complexes with racemic mixtures, (+)-isopinocampheol induces distinct chemical shifts for enantiomers, facilitating their quantification . For example, in the resolution of 1-phenylethanol, the agent achieves enantiomeric excess (ee) values >95% .
Catalysis in Enantioselective Reactions
(+)-Isopinocampheol-derived boranes are pivotal in asymmetric reductions. The Corey-Bakshi-Shibata (CBS) reduction, which converts ketones to secondary alcohols with high ee, utilizes diisopinocampheylborane as a stoichiometric reductant. This method has been applied to synthesize β-blockers like propranolol .
Role in Liquid Crystal Technology
Phase Behavior in Ferroelectric Systems
Studies on (−)-isopinocampheol-substituted mesogens reveal its impact on smectic phase transitions. When incorporated into a ferroelectric liquid crystal, the bulky bicyclic group induces undulations in the smectic A (SmA*) phase, which vanish upon transition to the smectic C (SmC*) phase due to antiparallel molecular packing .
Table 2: Phase Transition Properties of IPC-Substituted Mesogens
Property | SmA* Phase | SmC* Phase | Source |
---|---|---|---|
Layer Spacing (Å) | 35.2 | 32.8 | |
Tilt Angle (°) | 0 | 22.5 | |
Birefringence (Δn) | 0.12 | 0.18 | |
Spontaneous Polarization (nC/cm²) | – | 120 |
Mixtures with Antiferroelectric Compounds
Blending (+)-isopinocampheol derivatives with the antiferroelectric compound EHPOCBC modulates electro-optical properties. At 40 wt% EHPOCBC, the mixture exhibits a suppressed electroclinic effect (coefficient reduced from 0.45 nm/V to 0.15 nm/V) and adopts an anticlinic SmC*A phase, advantageous for low-voltage displays .
Biological and Biotechnological Relevance
Antimicrobial Activity
(+)-Isopinocampheol demonstrates moderate antimicrobial activity against Staphylococcus aureus (MIC = 256 μg/mL) and Candida albicans (MIC = 512 μg/mL). Its mechanism likely involves membrane disruption via hydrophobic interactions with lipid bilayers .
Biotransformation by Aspergillus niger
The fungus Aspergillus niger oxidizes (+)-isopinocampheol to isopinocamphone with 72% conversion efficiency over 96 hours. This biocatalytic route offers a greener alternative to chemical oxidation methods .
Challenges and Future Directions
Despite its utility, (+)-isopinocampheol’s synthetic accessibility remains limited by the cost of α-pinene precursors. Advances in metabolic engineering of Escherichia coli for pinene production could address this bottleneck . Additionally, computational studies predicting its interactions with novel substrates may expand its catalytic applications.
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